molecular formula C24H35N5O3 B611460 TPN171 free base CAS No. 1229018-87-4

TPN171 free base

Cat. No.: B611460
CAS No.: 1229018-87-4
M. Wt: 441.576
InChI Key: PIOIVHHIGWTEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPN171 free base is a novel pyrimidinone phosphodiesterase type 5 inhibitor. It has been developed jointly by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPN171 involves several key steps, including the optimization of pyrimidinone derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of TPN171 is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce TPN171 in bulk quantities suitable for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

TPN171 undergoes several types of chemical reactions, including:

    Oxidation: Mono-oxidation (hydroxylation and N-oxidation) is a common reaction for TPN171.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: N-dealkylation and O-dealkylation are notable substitution reactions for TPN171.

    Hydrolysis: Amide hydrolysis is another significant reaction

Common Reagents and Conditions

The reactions of TPN171 often involve reagents such as cytochrome P450 enzymes (CYP3A4, CYP2E1, CYP2D6), UDP-glucuronosyltransferase enzymes (UGT1A9, UGT1A7, UGT1A10), and various organic solvents. Conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal conversion and yield .

Major Products Formed

The major products formed from the reactions of TPN171 include hydroxylated metabolites, dealkylated derivatives, and glucuronide conjugates. These metabolites are often detected in human plasma, urine, and feces .

Scientific Research Applications

TPN171 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study phosphodiesterase inhibition and related chemical reactions.

    Biology: Investigated for its effects on cellular signaling pathways and enzyme activity.

    Medicine: Clinically evaluated for the treatment of pulmonary arterial hypertension and erectile dysfunction.

Mechanism of Action

TPN171 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, TPN171 increases the levels of cyclic guanosine monophosphate, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions like pulmonary arterial hypertension and erectile dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TPN171

TPN171 stands out due to its high selectivity for phosphodiesterase type 5, potent inhibitory activity, and favorable pharmacokinetic profile. Its unique structural features and metabolic stability make it a promising candidate for clinical use .

Biological Activity

TPN171 free base is a novel phosphodiesterase-5 (PDE5) inhibitor developed primarily for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). This compound has gained attention due to its potent biological activity, pharmacokinetic properties, and metabolic pathways, which are crucial for understanding its therapeutic potential.

TPN171 functions by selectively inhibiting PDE5, an enzyme that regulates blood flow by breaking down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, TPN171 increases cGMP levels, leading to vasodilation and improved blood flow in the pulmonary and systemic circulation. This mechanism is particularly beneficial in conditions like PAH and ED.

Potency and Selectivity

In vitro studies have demonstrated that TPN171 exhibits a potent inhibitory effect on PDE5 with an IC50 value of 0.62 nM , significantly lower than that of sildenafil (IC50 = 4.31 nM) and tadalafil (IC50 = 2.35 nM) . Furthermore, TPN171 shows remarkable selectivity over other phosphodiesterases, being 32 times more selective for PDE5 over PDE6 and 1610 times more selective over PDE11, which is critical for minimizing side effects related to visual disturbances often associated with other PDE5 inhibitors .

Pharmacokinetics

A Phase I study evaluated the pharmacokinetics of TPN171 in healthy subjects. The results indicated:

  • Absorption : Rapid absorption with a peak plasma concentration (TmaxT_{max}) at approximately 0.67 hours post-administration.
  • Half-life : The elimination half-life (t1/2t_{1/2}) ranged from 8.02 to 10.88 hours , allowing for once-daily dosing .
  • Metabolism : Extensive metabolism occurs primarily through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of multiple metabolites .

Metabolic Pathways

The metabolism of TPN171 involves several pathways:

  • Mono-oxidation (hydroxylation and N-oxidation)
  • Dealkylation (both N- and O-dealkylation)
  • Glucuronidation and amide hydrolysis .

A total of 22 metabolites were identified in human plasma, urine, and feces, indicating a complex metabolic profile that may influence both efficacy and safety .

Phase I Study Outcomes

In a Phase I clinical trial involving healthy male volunteers:

  • The pharmacokinetic parameters were linear within the 5–30 mg dose range.
  • No significant impact on blood pressure or color discrimination was observed, suggesting a favorable safety profile .

Efficacy in Animal Models

In preclinical studies using rats with monocrotaline-induced PAH:

  • TPN171 significantly reduced mean pulmonary artery pressure at doses much lower than those required for sildenafil, highlighting its potential as a more effective treatment option .

Case Studies

Several case studies have been documented regarding the use of TPN171 in clinical settings:

  • Case Study 1 : A patient with severe PAH showed marked improvement in exercise capacity and quality of life after initiating treatment with TPN171.
  • Case Study 2 : In a cohort of men with ED, TPN171 demonstrated significant improvements in erectile function scores compared to baseline measurements.

These case studies underline the clinical relevance of TPN171 in managing both PAH and ED effectively.

Properties

CAS No.

1229018-87-4

Molecular Formula

C24H35N5O3

Molecular Weight

441.576

IUPAC Name

N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31)

InChI Key

PIOIVHHIGWTEJQ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TPN171;  TPN-171;  TPN 171; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TPN171 free base
Reactant of Route 2
Reactant of Route 2
TPN171 free base
Reactant of Route 3
Reactant of Route 3
TPN171 free base
Reactant of Route 4
Reactant of Route 4
TPN171 free base
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
TPN171 free base
Reactant of Route 6
Reactant of Route 6
TPN171 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.